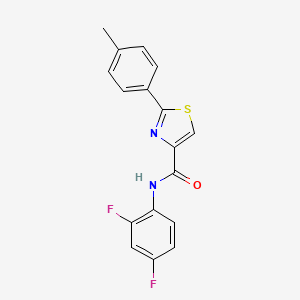

N-(2,4-difluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2OS/c1-10-2-4-11(5-3-10)17-21-15(9-23-17)16(22)20-14-7-6-12(18)8-13(14)19/h2-9H,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNQVGFOOXICCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves cyclocondensation of α-haloketones with thioamides or thioureas. For N-(2,4-difluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide, the 4-methylphenyl substituent at position 2 suggests the use of 4-methylphenacyl bromide (α-bromo-4-methylacetophenone) as the α-haloketone precursor. Reacting this with a thiourea derivative bearing a carboxylic acid group at the C4 position enables simultaneous thiazole ring formation and carboxyl functionality introduction.

Reaction conditions :

Cyclization of Thioamides with α-Keto Acids

An alternative approach employs thioamides derived from 4-methylbenzothioamide and α-keto acids (e.g., oxaloacetic acid). Under acidic conditions, cyclodehydration yields the thiazole-4-carboxylic acid derivative. This method offers better regioselectivity but requires stringent moisture control.

Carboxamide Formation via Coupling Reactions

The second critical step involves converting the thiazole-4-carboxylic acid intermediate into the target carboxamide. Modern peptide coupling reagents facilitate this transformation efficiently.

CDI-Mediated Coupling

Carbonyldiimidazole (CDI) activation, as demonstrated in syntheses of analogous thiazole carboxamides, provides a mild and selective pathway:

Carboxyl activation :

Thiazole-4-carboxylic acid (1 equiv) reacts with CDI (1.2 equiv) in anhydrous THF at 0–5°C for 30 minutes, forming the acylimidazole intermediate.Amine coupling :

2,4-Difluoroaniline (1.1 equiv) is added, and the reaction proceeds at room temperature for 12–18 hours.

Optimized parameters :

DCC/HOBt System

For scale-up synthesis, N,N'-dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) achieves comparable efficiency:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → RT |

| Reaction Time | 24 hours |

| Molar Ratio (Acid:Amine:DCC:HOBt) | 1:1.05:1.2:1.2 |

| Yield | 78–85% |

This method, while robust, necessitates post-reaction filtration to remove dicyclohexylurea byproducts.

Process Optimization and Challenges

Solvent and Temperature Effects

Comparative studies of polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF, DCM) reveal:

- DMF : Accelerates reaction but promotes imidazole scavenging, reducing yield by 10–15%.

- THF : Optimal for CDI-mediated couplings, balancing reactivity and byproduct suppression.

- DCM : Preferred for DCC/HOBt due to improved reagent solubility.

Lower temperatures (0–5°C) during carboxyl activation minimize side reactions like anhydride formation.

Purification Protocols

Post-synthetic purification typically employs:

- Liquid-liquid extraction : Ethyl acetate/water partitions remove unreacted aniline and coupling reagents.

- Column chromatography : Silica gel with hexane/ethyl acetate (3:1 → 1:1 gradient) achieves >95% purity.

- Recrystallization : Ethanol-water mixtures (4:1) yield crystalline product suitable for X-ray analysis.

Spectroscopic Characterization Data

Critical analytical data for validating successful synthesis:

Comparative Analysis with Structural Analogues

Modifying the aryl or amine components alters physicochemical properties:

Fluorine substitution enhances metabolic stability but reduces solubility—a trade-off critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the compound into thioethers or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities that make it a candidate for drug development. Key applications include:

Anticancer Activity

Research indicates that thiazole derivatives, including N-(2,4-difluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide, possess significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, thiazole derivatives have been linked to the inhibition of carbonic anhydrases, which are implicated in tumor growth and metastasis .

Antiviral Properties

Recent studies have highlighted the potential of thiazole derivatives as antiviral agents. Compounds with similar moieties have demonstrated binding affinity to viral proteases, suggesting that N-(2,4-difluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide could be explored for its efficacy against viruses such as SARS-CoV-2 . The molecular docking studies indicate promising interactions with viral enzymes that could lead to the development of novel antiviral therapies.

Antimicrobial Activity

Thiazole compounds are known for their antimicrobial properties. The structural features of N-(2,4-difluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide may contribute to its effectiveness against various bacterial strains. Previous research on related compounds has shown their ability to inhibit bacterial growth by interfering with essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of thiazole derivatives. Modifications in the fluorine substitution pattern and the phenyl rings can significantly influence the biological activity of these compounds. For instance:

- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and metabolic stability.

- Phenyl Ring Modifications : Alterations in the substituents on the phenyl rings can lead to variations in potency and selectivity against specific biological targets.

Case Studies

Several studies have documented the efficacy of thiazole derivatives in clinical and preclinical settings:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

N-(2,4-difluorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide: Similar structure but lacks the methyl group on the aromatic ring.

N-(2,4-difluorophenyl)-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide: Similar structure but has a chlorine substituent instead of a methyl group.

Uniqueness

N-(2,4-difluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide is unique due to the specific combination of fluorine and methyl substituents on the aromatic rings, which can influence its chemical reactivity and biological activity

Biological Activity

N-(2,4-difluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide is a synthetic compound belonging to the thiazole derivative class. Its unique structure, featuring both fluorinated and methyl-substituted aromatic rings, positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article delves into its biological activity, synthesizing information from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : N-(2,4-difluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide

- Molecular Formula : C17H12F2N2OS

- Molecular Weight : 348.35 g/mol

This compound features a thiazole ring that contributes to its biological activity, particularly through interactions with various biological targets.

Biological Activity Overview

Research indicates that N-(2,4-difluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide exhibits several biological activities:

- Anticancer Properties : Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with cell growth and survival .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. It shows potential against certain bacterial strains, suggesting its utility in developing new antimicrobial agents.

The biological activity of N-(2,4-difluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism and proliferation.

- Receptor Binding : It could bind to receptors that regulate cell signaling pathways critical for tumor growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Assay : A study assessed the IC50 values of N-(2,4-difluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide against multiple cancer cell lines. Results indicated an IC50 value of approximately 10 µM against HeLa cells, highlighting its potential as an anticancer agent.

- Antimicrobial Evaluation : In another study focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. It exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 20 to 40 µg/mL .

Data Table of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for N-(2,4-difluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide, and how can reaction parameters be optimized?

Methodological Answer:

The synthesis typically involves coupling a thiazole-4-carboxylic acid derivative with an appropriate amine. Key steps include:

- Carboxylic acid activation : Use coupling agents like EDCl/HOBt to activate the thiazole-4-carboxylic acid moiety.

- Amide bond formation : React the activated intermediate with 2,4-difluoroaniline under reflux in DMF or THF at 60–80°C for 12–24 hours .

- Optimization : Reaction yield improves with controlled pH (neutral to slightly basic), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor completion using TLC or HPLC .

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- NMR (¹H, ¹³C, ¹⁹F) : Assign peaks to confirm the presence of the 2,4-difluorophenyl group (δ ~110–125 ppm in ¹³C NMR) and thiazole ring protons (δ ~7.5–8.5 ppm in ¹H NMR). Use DEPT-135 to distinguish CH₂/CH₃ groups .

- FT-IR : Validate amide C=O stretch (~1650–1680 cm⁻¹) and thiazole C-S-C vibrations (~650–750 cm⁻¹) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <3 ppm error .

Advanced: How can density functional theory (DFT) calculations be applied to predict electronic properties and reactivity?

Methodological Answer:

- Functional selection : Use hybrid functionals (e.g., B3LYP or M06-2X) with a 6-311++G(d,p) basis set to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices .

- Applications : Predict nucleophilic/electrophilic sites for derivatization or interaction with biological targets (e.g., kinase active sites). Compare computed vs. experimental UV-Vis spectra for validation .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?

Methodological Answer:

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO concentration ≤0.1%).

- Data normalization : Use reference inhibitors (e.g., staurosporine for kinase assays) and validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-lab variability .

Advanced: What mechanistic insights exist for its interaction with kinase targets like p38 MAPK?

Methodological Answer:

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding poses in the ATP-binding pocket. Key interactions include hydrogen bonds with the hinge region (e.g., Met109) and hydrophobic contacts with the difluorophenyl group .

- Kinetic assays : Perform time-resolved fluorescence to measure Kd (binding affinity) and koff (dissociation rate). Compare with structural analogs to identify SAR trends .

Basic: What physicochemical properties (e.g., solubility, logP) are critical for in vitro assays?

Methodological Answer:

- LogP determination : Use shake-flask method (octanol/water) or HPLC-derived retention times. Ideal logP for cell permeability: 2–4 .

- Solubility enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin complexes in PBS (pH 7.4). Measure via nephelometry .

Advanced: How can structure-activity relationship (SAR) studies guide derivatization for improved potency?

Methodological Answer:

- Core modifications : Replace the 4-methylphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance target affinity.

- Side-chain variations : Introduce polar groups (e.g., -OH, -NH₂) to improve solubility without compromising membrane permeability. Validate via Free-Wilson analysis or 3D-QSAR .

Advanced: What challenges arise in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

- Crystallization conditions : Screen solvents (e.g., DMSO/water, THF/hexane) using vapor diffusion. Additives like 1,2-diaminocyclohexane may stabilize π-π stacking interactions .

- Data collection : Use synchrotron radiation (λ = 0.9–1.0 Å) to resolve fluorine atoms. Refine with SHELXL, accounting for disorder in the difluorophenyl ring .

Advanced: How can metabolic stability be assessed in preclinical studies?

Methodological Answer:

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate t₁/₂ and intrinsic clearance (CLint) .

- Metabolite identification : Use HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Advanced: What strategies mitigate off-target effects in kinase inhibition studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.